Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2253639-93-7. It has a molecular weight of 251.29 and its IUPAC name is tert-butyl 3- (3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate . It is stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-10(7-14)15-5-4-9(8-16)13-15/h4-5,8,10H,6-7H2,1-3H3 . This code provides a way to encode the molecular structure using a linear string of ASCII characters.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Masked Dipoles for Cycloaddition Reactions
Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate and its derivatives play a crucial role as masked dipoles for cycloaddition reactions. Yadav and Sriramurthy (2005) demonstrated that silylmethyl-substituted aziridine and the corresponding azetidine engage efficiently with nitriles and carbonyl substrates. These reactions yield products such as imidazoline, oxazolidine, and tetrahydropyrimidine, showcasing the azetidine's versatility in generating diverse chemical structures through cycloaddition reactions (Yadav & Sriramurthy, 2005).
Building Blocks for Amino Alcohols and Polyamines
Meyers et al. (2009) described two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate. This compound serves as a bifunctional building block for further selective derivation, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems. Such versatility underlines the compound's importance in the synthesis of amino alcohols and polyamines (Meyers et al., 2009).
Versatile Building Blocks in Medicinal Chemistry
Protected 3-haloazetidines, akin to tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate, have been acknowledged as widely used and versatile building blocks in medicinal chemistry. Ji, Wojtas, and Lopchuk (2018) presented an improved, gram-scale synthesis of these compounds. The availability of such building blocks facilitates the rapid and diversified synthesis of azetidine-3-carboxylic acids, critical for developing natural products and pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
Enantiopure Azetidine Derivatives
Sajjadi and Lubell (2008) focused on the synthesis of azetidine-2-carboxylic acid (Aze) analogs, emphasizing the creation of enantiopure 3-substituted azetidine-2-carboxylic acids. By modifying a tert-butyl ester derivative, they produced compounds designed as tools for studying the influence of conformation on peptide activity. This research highlights the compound's utility in generating enantiopure azetidine derivatives for bioactive peptide and protein engineering (Sajjadi & Lubell, 2008).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, vapours, mist or gas, and ensuring adequate ventilation .
properties
IUPAC Name |
tert-butyl 3-(3-formylpyrazol-1-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-10(7-14)15-5-4-9(8-16)13-15/h4-5,8,10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVNLHJGKSCPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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